molecular formula C23H22N2O B11061174 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline

2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11061174
M. Wt: 342.4 g/mol
InChI Key: RVNWQIAOKSQKHV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a quinazoline core with two phenyl groups and a 2-methoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the 2-methoxyethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various functionalized quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. Researchers investigate this compound for similar activities, aiming to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound in drug discovery programs, particularly for diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diphenyl-3,4-dihydroquinazoline: Lacks the 2-methoxyethyl group, which may result in different biological activities.

    2-(2-Hydroxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and biological properties.

    2-(2-Methoxyethyl)-4,4-diphenylquinazoline: Similar but without the dihydro modification, which may affect its stability and reactivity.

Uniqueness

The presence of the 2-methoxyethyl group in 2-(2-Methoxyethyl)-4,4-diphenyl-3,4-dihydroquinazoline imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other quinazoline derivatives.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C23H22N2O/c1-26-17-16-22-24-21-15-9-8-14-20(21)23(25-22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16-17H2,1H3,(H,24,25)

InChI Key

RVNWQIAOKSQKHV-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(C2=CC=CC=C2N1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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